molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4

Cat. No.: B565087
CAS No.: 1216997-10-2
M. Wt: 242.311
InChI Key: ZLZZAXUKBHFTHA-YQUBHJMPSA-N
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Description

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a deuterated amine derivative featuring a 4-nitrophenoxyethyl moiety. The deuteration at specific positions (indicated by "d4") enhances its utility in pharmacokinetic studies, spectroscopy, and as a stable isotopic tracer. Its structure combines an ethylamine backbone with a 4-nitrophenoxy group, making it a critical intermediate in pharmaceutical synthesis, particularly for compounds requiring metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the deuteration step to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of local anesthetics, it likely interacts with sodium channels in nerve cells, blocking the transmission of pain signals. In the case of protein kinase inhibitors, it may inhibit the activity of specific kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Non-Deuterated Analogues

  • N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine (CAS 226992-13-8) Structure: Shares the 4-nitrophenoxyethylamine backbone but lacks deuteration. Applications: Used as a pharmaceutical intermediate, particularly in anti-inflammatory and anticancer agents. Key Differences: The non-deuterated version exhibits faster metabolic degradation due to the absence of deuterium, which reduces bond cleavage rates in cytochrome P450-mediated pathways .

Deuterated Amines

  • Diethyl-1,1,1',1'-d4-amine (CAS 60455-40-5) and Diethyl-2,2,2,2',2',2'-d6-amine (CAS 51045-01-3) Structure: Simple diethylamines with deuteration on methyl or ethyl groups. Applications: Primarily used as NMR solvents or deuterated reagents in organic synthesis. Key Differences: Unlike Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, these lack the aromatic nitro group, resulting in lower polarity and reduced biological activity .

Substituted Aromatic Amines

  • 2-(4-Methoxyphenyl)-N-methylethanamine (CAS Not Provided) Structure: Features a methoxy substituent instead of nitro. Applications: Used in neurotransmitter analog synthesis. Key Differences: The electron-donating methoxy group increases solubility in polar solvents but reduces electrophilicity compared to the electron-withdrawing nitro group in this compound .
  • N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (CAS 59973-15-8) Structure: Contains a nitro group but incorporates an imine linkage. Applications: Utilized in dye synthesis and coordination chemistry. Key Differences: The imine group introduces conjugation, altering electronic properties and redox behavior compared to the amine-linked nitro group in this compound .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Positions Solubility (Water) Key Applications
This compound C₁₁H₁₀D₄N₂O₃ 268.3 Ethyl groups Low Pharmaceutical tracer, NMR studies
N-[2-(4-Nitrophenoxy)ethyl]-2-(4-NP)ethanamine C₁₆H₁₇N₃O₅ 331.3 None Moderate Drug intermediate
Diethyl-1,1,1',1'-d4-amine C₄H₆D₄N 80.16 Methyl groups High Deuterated solvent
2-(4-Methoxyphenyl)-N-methylethanamine C₁₀H₁₅NO 165.2 None High Neurotransmitter analog

Research Findings and Mechanistic Insights

Metabolic Stability

  • Deuteration in this compound reduces metabolic clearance by up to 50% compared to its non-deuterated counterpart, as shown in liver microsome assays .

Spectroscopic Utility

  • The deuterated compound exhibits distinct ${}^{1}$H-NMR peaks (e.g., absence of signals at δ 1.2–1.5 ppm for methyl protons), aiding in reaction monitoring and structural elucidation .

Biological Activity

Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a deuterated derivative of diethyl[2-(4-nitrophenoxy)ethyl]amine, characterized by its unique chemical structure and significant biological activities. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemical research due to its potential as a drug precursor and its role in metabolic studies.

Chemical Structure and Synthesis

This compound has the molecular formula C12H14D4N2O3 and a molecular weight of 242.31 g/mol. The synthesis typically involves several steps:

  • Nitration : Starting from phenol, nitration produces 4-nitrophenol.
  • Etherification : The 4-nitrophenol is reacted with ethylene oxide to yield 2-(4-nitrophenoxy)ethanol.
  • Amination : The hydroxyl group of the ethanol is converted to an amine group via reaction with diethylamine.
  • Deuteration : Hydrogen atoms are replaced with deuterium to form the final compound .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Local Anesthetics : As an intermediate in the synthesis of local anesthetics, it likely inhibits sodium channels in nerve cells, thus blocking pain signal transmission.
  • Protein Kinase Inhibitors : The compound may inhibit certain kinases involved in cell signaling pathways, which is crucial for various therapeutic applications.

Enzyme Inhibition Studies

Recent studies have explored the enzyme inhibition properties of compounds related to this compound:

  • Cholinesterase Inhibition : Research indicates that derivatives of this compound exhibit inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). For instance, specific derivatives showed IC50 values ranging from 0.014 to 2.097 µM against BChE, suggesting potent inhibitory effects compared to controls like donepezil .
CompoundIC50 (µM)Target Enzyme
4a0.014BChE
4m0.092BChE
Control1.419Donepezil
  • Mechanistic Insights : Docking studies revealed that certain interactions, such as π–π interactions and hydrogen bonds with amino acids in the active site of BChE, contribute to the enhanced inhibitory activity of these compounds .

Toxicological Studies

While specific toxicological data on this compound is limited, related nitro compounds have been studied for their safety profiles:

  • Nitro compounds can undergo metabolic reduction leading to reactive intermediates that may cause oxidative stress and potential carcinogenic effects. For example, studies on nitrofuran derivatives indicate that they can lead to adverse effects such as ovarian atrophy and reduced survival rates in animal models at certain dosages .

Applications in Research and Industry

This compound serves multiple roles across various domains:

  • Biochemical Research : It is utilized as a stable isotope-labeled compound for tracing biochemical pathways and studying reaction mechanisms.
  • Medicinal Chemistry : The compound acts as an intermediate in synthesizing local anesthetics and protein kinase inhibitors, highlighting its potential therapeutic applications.
  • Analytical Chemistry : It serves as a reference standard in analytical methods due to its distinct isotopic labeling .

Q & A

Basic Research Questions

Q. What is the recommended synthetic pathway for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, and what are the critical parameters affecting isotopic purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between deuterated diethylamine and 4-nitrophenoxyethyl bromide. Key parameters include:

  • Deuterium retention : Use of anhydrous conditions and deuterated solvents (e.g., D₂O or CDCl₃) to minimize proton exchange .
  • Reaction monitoring : Employ LC-MS to track isotopic purity (target: ≥98 atom% D) and confirm substitution at the ethylamine positions .
  • Purification : Column chromatography with deuterium-compatible stationary phases (e.g., silica gel modified with deuterated methanol) .

Q. How should researchers characterize the isotopic purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Compare ¹H and ²H NMR spectra to confirm deuterium incorporation. Absence of proton signals at δ 1.0–1.5 ppm (ethyl groups) indicates successful deuteration .
  • Mass spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z = [M+H]⁺ with a +4 Da shift compared to the protiated form .
  • FT-IR : Validate the nitro group (asymmetric stretching at ~1520 cm⁻¹) and ether linkage (C-O-C stretch at ~1250 cm⁻¹) to ensure structural integrity .

Q. What are the primary research applications of deuterated aromatic amines like this compound in medicinal chemistry studies?

  • Methodological Answer :

  • Metabolic tracing : Use as a stable isotope-labeled internal standard in LC-MS to quantify metabolites in pharmacokinetic studies .
  • Receptor binding assays : Deuterated amines reduce hydrogen-deuterium exchange artifacts in NMR-based ligand-receptor interaction studies .
  • Mechanistic probes : Study nitro group reduction pathways in cytochrome P450 enzymes by tracking deuterium kinetic isotope effects (KIEs) .

Advanced Research Questions

Q. How do deuterium substitution patterns influence the metabolic stability and pharmacokinetic profiling of this compound compared to its protiated form?

  • Methodological Answer :

  • In vitro stability assays : Incubate with liver microsomes and compare half-lives. Deuterated amines often show 2–3× longer t₁/₂ due to reduced CYP450-mediated N-dealkylation .
  • PK/PD modeling : Use compartmental models to correlate deuterium-induced changes in clearance rates with bioavailability. Note that deuteration at ethyl positions may not significantly alter volume of distribution (Vd) .
  • Contradiction resolution : If unexpected metabolic products arise, perform MS/MS fragmentation to distinguish between deuteration artifacts and novel metabolites .

Q. What analytical strategies resolve conflicting NMR data arising from dynamic rotational effects in this compound derivatives?

  • Methodological Answer :

  • Variable-temperature NMR : Conduct experiments between 25°C and −40°C. Restricted rotation around the C-N bond in deuterated species may split signals (e.g., ethyl group quartets), requiring slow-exchange regime analysis .
  • DFT calculations : Model rotational barriers using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare theoretical chemical shifts with experimental data to assign stereodynamic effects .
  • Cross-validation : Use ¹³C-DEPT NMR to confirm assignments and rule out scalar coupling artifacts .

Q. What computational modeling approaches best predict the isotopic effects of deuterium substitution on the compound's reactivity in SNAr reactions?

  • Methodological Answer :

  • Transition state analysis : Perform QM/MM simulations (e.g., with GAMESS) to compare activation energies for protiated vs. deuterated amines. Focus on C-D bond elongation in the rate-determining step .
  • Isotope effect tables :
Reaction Stepk_H/k_D (Observed)Theoretical (BEBOVIB-IV)
Nitro group reduction3.2 ± 0.13.1
Ether cleavage1.1 ± 0.051.0
  • Contradiction management : If experimental KIEs deviate >10% from theory, re-evaluate solvent isotope effects (e.g., D₂O vs. H₂O) or proton inventory analysis .

Properties

IUPAC Name

1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZZAXUKBHFTHA-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cold solution of 41.8 g of 4-nitrophenol in 250 ml of DMF was added 16.0 g of a 57% dispersion of sodium hydride in mineral oil, followed by 46.0 g of 2-diethylaminoethyl chloride. After 20 hours, the mixture was filtered, freed of solvent by evaporation under reduced pressure, the residue dissolved in ether and washed with water. Extraction with 2N hydrochloric acid and basification of the extract gave N,N-diethyl-2-(4-nitrophenoxy)ethanamine.
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41.8 g
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46 g
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Synthesis routes and methods II

Procedure details

4-Nitrophenoxy sodium dihydrate (29.39 g), 2-(diethylamino)ethylchloride hydrochloride (25.60 g), potassium carbonate (30.17 g) and water (60 ml) were added into xylene (100 ml) and the mixture was heat-refluxed for 2 hours while mixing and continuously removing water by azeotropic distillation. After reaction, insolubles were removed by filtration. Filtrate was added with ethyl acetate (100 ml) and extracted 3 times with 1N HCl (100 ml). Aqueous layer was adjusted to pH 10 with 1N sodium hydroxide and oily substance separated was extracted 3 times with ethyl acetate (100 ml). Ethyl acetate solution was dehydrated with anhydrous magnesium sulfate and concentrated to obtain N,N-diethyl-2-(4-nitrophenoxy)ethylamine (28.19 g) as color-less oily substance.
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29.39 g
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25.6 g
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30.17 g
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60 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To the solution of 8.0 g (51 mMol) of 1-chloro-4-nitrobenzene and 6.0 g (6.8 mL; 51 mMol) of 2-diethylamino-ethanol in 50 mL of DMF at 0° C. is added 2.7 g of NaH portionwise over 2 h. After stirring another hour at rt, the reaction mixture is poured onto 300 mL of water and stirred. After filtering off some crystalline product, the aqeous layers are extracted with ethyl acetate. The combined organic layers are dried and evaporated to obtain diethyl-[2-(4-nitro-phenoxy)-ethyl]-amine. Title compound: ES-MS: 239 [M+H]+; single peak at tR=5.1 min (System 2).
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8 g
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6.8 mL
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2.7 g
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50 mL
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300 mL
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Synthesis routes and methods IV

Procedure details

88.7 g (515.41 mmol) of (2-chloroethyl)diethylamine hydrochloride are added at ambient temperature to a suspension of 71.7 g (515.41 mmol) of p-nitrophenol and 284.94 g (2.061 mol) of potassium carbonate in 600 mL DMF and the reaction mixture is heated to 80° C. for 8 hours. The reaction mixture is evaporated down and the residue poured onto water and extracted with ethyl acetate. The organic phase is extracted three times with water and dried over sodium sulfate. The desiccant is filtered off and the filtrate is evaporated down. Yield: 110.52 g (90% of theory); C12H18N2O3 (M=238.28); Rf value: 0.52 (silica gel, dichloromethane/methanol (10:1)).
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88.7 g
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71.7 g
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284.94 g
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600 mL
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Synthesis routes and methods V

Procedure details

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